molecular formula C8H13NO B14692618 (NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine CAS No. 31483-97-3

(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine

Cat. No.: B14692618
CAS No.: 31483-97-3
M. Wt: 139.19 g/mol
InChI Key: BCTNLASZDQVROJ-CMDGGOBGSA-N
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Description

(NE)-N-(2-bicyclo[321]octanylidene)hydroxylamine is a compound characterized by its unique bicyclic structure

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for oxidative dearomatization and nucleophiles for Michael addition reactions. The reaction conditions often involve the use of solvents that can stabilize the intermediates formed during the reactions .

Major Products Formed

The major products formed from these reactions include functionalized bicyclo[3.2.1]octane derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism by which (NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-(2-bicyclo[321]octanylidene)hydroxylamine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

31483-97-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine

InChI

InChI=1S/C8H13NO/c10-9-8-4-2-6-1-3-7(8)5-6/h6-7,10H,1-5H2/b9-8+

InChI Key

BCTNLASZDQVROJ-CMDGGOBGSA-N

Isomeric SMILES

C1CC\2CC1CC/C2=N\O

Canonical SMILES

C1CC2CC1CCC2=NO

Origin of Product

United States

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